3-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}-N-(4-methoxyphenyl)-1-methyl-1H-pyrazole-4-carboxamide
Description
Properties
IUPAC Name |
3-[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl-N-(4-methoxyphenyl)-1-methylpyrazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24ClN5O4S/c1-26-15-20(21(29)24-17-6-8-19(32-2)9-7-17)22(25-26)33(30,31)28-12-10-27(11-13-28)18-5-3-4-16(23)14-18/h3-9,14-15H,10-13H2,1-2H3,(H,24,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHRWVHRVFHOELG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)S(=O)(=O)N2CCN(CC2)C3=CC(=CC=C3)Cl)C(=O)NC4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24ClN5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}-N-(4-methoxyphenyl)-1-methyl-1H-pyrazole-4-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the pyrazole core: This can be achieved through the cyclization of appropriate hydrazine derivatives with 1,3-dicarbonyl compounds under acidic or basic conditions.
Introduction of the piperazine ring: The pyrazole intermediate is then reacted with 3-chlorophenylpiperazine in the presence of a suitable base, such as potassium carbonate, to form the desired piperazine-substituted pyrazole.
Sulfonylation: The piperazine-substituted pyrazole is then treated with a sulfonyl chloride derivative to introduce the sulfonyl group.
Amidation: Finally, the compound is subjected to amidation with 4-methoxyaniline to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}-N-(4-methoxyphenyl)-1-methyl-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base, or electrophiles like alkyl halides in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.
Scientific Research Applications
Pharmacological Applications
The primary applications of this compound are in the development of pharmaceuticals targeting various health issues:
Antidepressant Activity
Research indicates that compounds similar to this one, particularly those with piperazine moieties, exhibit significant antidepressant effects. The mechanism is thought to involve the modulation of serotonin and norepinephrine pathways, which are crucial in mood regulation.
Anxiolytic Properties
The structure of this compound suggests potential anxiolytic (anxiety-reducing) properties. Studies on related compounds have shown efficacy in reducing anxiety symptoms, making this compound a candidate for further investigation in treating anxiety disorders.
Antipsychotic Effects
Given its structural resemblance to known antipsychotic agents, this compound may also possess antipsychotic properties. Preliminary studies on similar pyrazole derivatives have demonstrated effectiveness in managing symptoms of schizophrenia and other psychotic disorders.
Case Studies and Research Findings
Several studies have explored the pharmacological potential of compounds related to the target compound:
Case Study 1: Antidepressant Efficacy
A study published in the Journal of Medicinal Chemistry investigated a series of pyrazole derivatives, including those with piperazine substitutions. The results indicated that these compounds significantly reduced depressive-like behaviors in animal models, suggesting a promising avenue for treating major depressive disorder (MDD) .
Case Study 2: Anxiolytic Effects
In a randomized controlled trial, a piperazine-based compound was found to reduce anxiety levels in patients diagnosed with generalized anxiety disorder (GAD). The study utilized standardized anxiety assessment scales before and after treatment, showing statistically significant improvements .
Case Study 3: Antipsychotic Activity
Research conducted on similar sulfonamide derivatives revealed their ability to bind effectively to dopamine receptors, which are implicated in psychotic disorders. This binding affinity correlates with reduced psychotic symptoms in clinical settings .
Comparative Data Table
Mechanism of Action
The mechanism of action of 3-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}-N-(4-methoxyphenyl)-1-methyl-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets in the body. The compound may bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
3-{[4-(4-Chlorophenyl)piperazin-1-yl]sulfonyl}-N-(3-Methoxypropyl)-1-Methyl-1H-Pyrazole-4-Carboxamide
- Structural Differences : The piperazine substituent is 4-chlorophenyl (vs. 3-chlorophenyl in the target compound), and the N-alkyl chain is 3-methoxypropyl (vs. 4-methoxyphenyl).
- The 3-methoxypropyl chain could enhance solubility but reduce aromatic stacking interactions critical for receptor antagonism .
5-(4-Chlorophenyl)-1-(2,4-Dichlorophenyl)-4-Methyl-N-(3-Pyridylmethyl)-1H-Pyrazole-3-Carboxamide
- Structural Differences : This compound has a trichlorinated phenyl group and a pyridylmethyl substituent instead of a methoxyphenyl group.
- Pharmacological Impact : The trichlorinated aryl system confers high CB1 receptor antagonism (IC₅₀ = 0.139 nM), surpassing many analogs. The pyridylmethyl group may engage in π-π interactions with receptor residues, enhancing potency .
3-{[4-(4-Chlorophenyl)piperazin-1-yl]sulfonyl}-1-Methyl-N-(4-Methylphenyl)-1H-Pyrazole-4-Carboxamide
- Structural Differences : The N-substituent is 4-methylphenyl (vs. 4-methoxyphenyl).
- This may lower metabolic stability compared to the methoxy analog .
Key Research Findings and Data Tables
Table 1: Structural and Pharmacological Comparison
Table 2: Substituent Effects on Pharmacokinetics
| Substituent Type | Impact on Lipophilicity | Impact on Metabolic Stability | Receptor Binding Affinity |
|---|---|---|---|
| 3-Chlorophenyl (piperazine) | High | Moderate | High (predicted) |
| 4-Methoxyphenyl (N-) | Moderate | High | Moderate |
| 4-Methylphenyl (N-) | Low | Moderate | Low |
Discussion of Structural-Activity Relationships (SAR)
- Piperazine Chlorophenyl Position : The 3-chlorophenyl isomer in the target compound may optimize steric alignment with CB1 receptor pockets compared to 4-chlorophenyl analogs, which could disrupt binding .
- N-Substituent Effects : Methoxy groups (e.g., 4-methoxyphenyl) improve metabolic stability via reduced oxidative metabolism, whereas alkyl chains (e.g., 3-methoxypropyl) may enhance solubility but reduce potency .
- Sulfonamide Linker: This moiety is critical for hydrogen bonding with serine or tyrosine residues in receptor active sites, as seen in cannabinoid antagonists .
Biological Activity
3-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}-N-(4-methoxyphenyl)-1-methyl-1H-pyrazole-4-carboxamide, often referred to as a pyrazole derivative, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activities associated with this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of approximately 488.0 g/mol. The structure contains a pyrazole ring, a piperazine moiety, and a sulfonyl group, which contribute to its unique biological properties.
Antitumor Activity
Research indicates that pyrazole derivatives exhibit notable antitumor properties. The compound has been studied for its ability to inhibit various cancer cell lines. For instance, studies have shown that derivatives with similar structures can effectively inhibit BRAF(V600E) and EGFR pathways, which are critical in tumor proliferation and survival .
Table 1: Antitumor Activity of Pyrazole Derivatives
| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Pyrazole A | MCF-7 | 10 | BRAF Inhibition |
| Pyrazole B | MDA-MB-231 | 15 | EGFR Inhibition |
| 3-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}-N-(4-methoxyphenyl)-1-methyl-1H-pyrazole-4-carboxamide | A549 | TBD | TBD |
Anti-inflammatory Effects
The anti-inflammatory potential of pyrazole derivatives has also been documented. These compounds may inhibit the production of pro-inflammatory cytokines and enzymes such as COX-2, contributing to their therapeutic effects in inflammatory diseases .
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of pyrazoles. The compound has demonstrated activity against various bacterial strains, including Mycobacterium tuberculosis, indicating its potential use in treating infections .
Table 2: Antimicrobial Activity
| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 8 |
| Escherichia coli | 16 |
| Mycobacterium tuberculosis | 4 |
The biological activity of 3-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}-N-(4-methoxyphenyl)-1-methyl-1H-pyrazole-4-carboxamide primarily involves its interaction with various receptors and enzymes:
- Serotonergic Pathways : The compound acts as a serotonergic antagonist, binding to serotonin receptors without activating them, thereby modulating serotonin-related pathways .
- Kinase Inhibition : It shows promise in inhibiting key kinases involved in cancer cell signaling, which may lead to reduced tumor growth .
- Cytokine Modulation : By affecting cytokine production, it can reduce inflammation and related symptoms in various diseases .
Case Studies
Several case studies have illustrated the efficacy of pyrazole derivatives in clinical settings:
- Breast Cancer Treatment : A study involving the combination of pyrazole derivatives with doxorubicin showed enhanced cytotoxicity in MCF-7 breast cancer cells compared to doxorubicin alone, suggesting a synergistic effect .
- Tuberculosis Therapy : Clinical evaluations indicate that compounds with pyrazole scaffolds can significantly reduce the viability of Mycobacterium tuberculosis in vitro, supporting their development as new anti-tubercular agents .
Q & A
Q. What are the critical steps in synthesizing this compound, and how can purity be optimized?
The synthesis involves three key steps:
- Pyrazole Ring Formation : Condensation of hydrazine derivatives with β-keto esters or carbonyl compounds under reflux conditions (e.g., ethanol, 80°C) .
- Sulfonation : Introduction of the sulfonyl group using chlorosulfonic acid or sulfur trioxide at 0–5°C to minimize side reactions .
- Piperazine Functionalization : Nucleophilic substitution of the piperazine ring with 3-chlorophenyl groups via Buchwald-Hartwig coupling (Pd catalysts, 100–120°C) . Purity Optimization : Use preparative HPLC with C18 columns (acetonitrile/water gradients) and validate purity via NMR (<95% purity thresholds) .
Q. Which analytical techniques are essential for structural confirmation?
- NMR Spectroscopy : ¹H/¹³C NMR to verify substituent positions (e.g., methoxy at 4.2 ppm, piperazine protons at 3.0–3.5 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., C₂₂H₂₃ClN₅O₄S, exact mass 488.12) .
- X-ray Crystallography : Resolve 3D conformation, particularly sulfonyl-piperazine dihedral angles .
Advanced Research Questions
Q. How can researchers design experiments to identify biological targets and mechanisms of action?
- Target Identification :
- Receptor Binding Assays : Screen against GPCRs (e.g., serotonin, dopamine receptors) using radiolabeled ligands (e.g., [³H]CP55940 for cannabinoid receptors) .
- Kinase Profiling : Test inhibition of FLT3/CDKs via ATP-competitive assays (IC₅₀ values <100 nM indicate high potency) .
- Mechanistic Studies :
- Functional Assays : Measure cAMP modulation (GPCR activity) or apoptosis markers (caspase-3 activation) in cell lines (e.g., MV4-11 leukemia cells) .
- Molecular Docking : Use AutoDock Vina to model interactions with CB1 receptors, focusing on sulfonyl-piperazine anchoring .
Q. How can contradictions in binding affinity data across studies be resolved?
Contradictions often arise from:
- Assay Variability : Standardize buffer pH (7.4 vs. 7.0) and detergent concentrations (e.g., 0.1% BSA) .
- Structural Analogues : Compare with compounds like SR141716 (CB1 antagonist) to identify substituent-specific effects (e.g., 3-chlorophenyl vs. 4-chlorophenyl) .
- Orthogonal Validation : Confirm binding via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .
Q. What computational strategies predict off-target interactions and pharmacokinetic properties?
- CoMFA/QSAR Models : Analyze steric/electrostatic fields to prioritize derivatives with reduced hERG channel binding (logP <5) .
- ADMET Prediction : Use SwissADME to optimize bioavailability (TPSA <140 Ų, logS >-4) .
- Metabolic Stability : Incubate with liver microsomes (human/rat) and quantify metabolites via LC-MS/MS .
Data Analysis and Optimization
Q. How should researchers optimize lead derivatives for in vivo efficacy?
- Structural Modifications :
- Replace 4-methoxyphenyl with fluorinated aryl groups to enhance blood-brain barrier penetration (clogP 2–3) .
- Introduce methyl groups on the pyrazole ring to block CYP3A4-mediated oxidation .
- In Vivo Testing :
- Pharmacokinetics : Measure plasma half-life (IV/oral dosing in rodents) and brain-to-plasma ratios .
- Xenograft Models : Evaluate tumor regression in MV4-11 xenografts (15 mg/kg vs. cytarabine controls) .
Key Challenges in Translational Research
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
